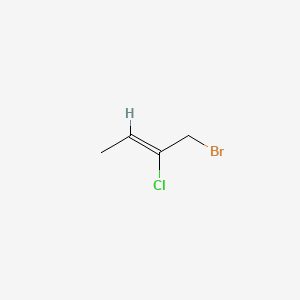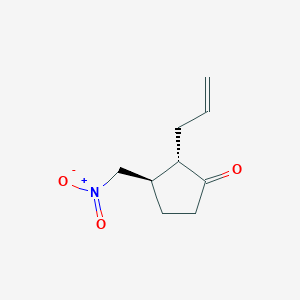
2,2,3,5,5,6,6-Heptamethyl-3-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,5,5,6,6-Heptamethyl-3-heptene is an organic compound with the molecular formula C14H28. It is a highly branched alkene, characterized by its unique structure where multiple methyl groups are attached to the heptene backbone. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5,6,6-Heptamethyl-3-heptene typically involves the alkylation of heptene with methyl groups. One common method is the catalytic dimerization of triptene, which produces this compound as a major product. This reaction is usually carried out at elevated temperatures (60-100°C) to optimize the yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the addition of methyl groups to the heptene backbone. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: 2,2,3,5,5,6,6-Heptamethyl-3-heptene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
科学的研究の応用
2,2,3,5,5,6,6-Heptamethyl-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 2,2,3,5,5,6,6-Heptamethyl-3-heptene involves its interaction with various molecular targets. Due to its highly branched structure, it can interact with enzymes and receptors in unique ways, potentially leading to specific biological effects. The pathways involved may include binding to hydrophobic pockets in proteins or disrupting lipid membranes .
類似化合物との比較
- 2,2,4,6,6-Pentamethyl-3-heptene
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 2,2,3,5,5,6,6-Heptamethyl-3-heptene is unique due to its extensive methyl branching, which imparts distinct steric and electronic properties. Compared to 2,2,4,6,6-Pentamethyl-3-heptene, it has more methyl groups, leading to greater steric hindrance and potentially different reactivity. 2,2,6,6-Tetramethyl-3,5-heptanedione, on the other hand, is a diketone and exhibits different chemical behavior due to the presence of carbonyl groups .
特性
CAS番号 |
54845-26-0 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
(E)-2,2,3,5,5,6,6-heptamethylhept-3-ene |
InChI |
InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+ |
InChIキー |
RVZGQICOUDJTHV-ZHACJKMWSA-N |
異性体SMILES |
C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C |
正規SMILES |
CC(=CC(C)(C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


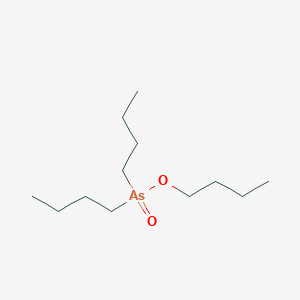
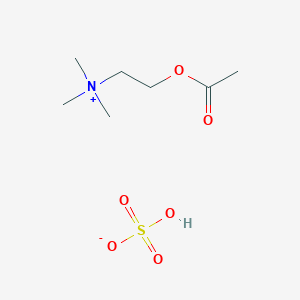
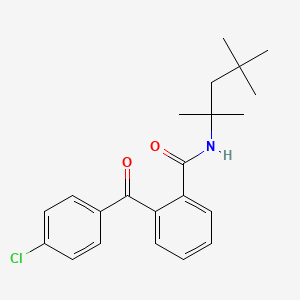


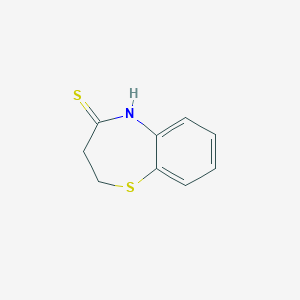
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
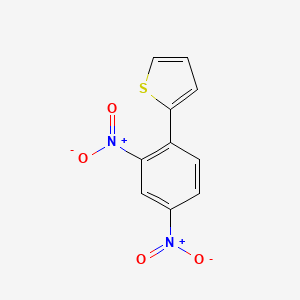
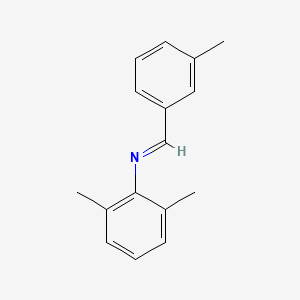
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
